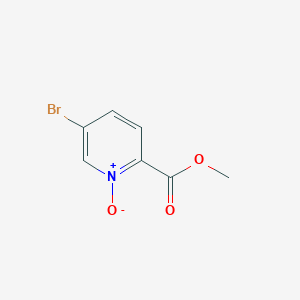
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Descripción general
Descripción
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H6BrNO3 . Its IUPAC name is methyl 5-bromo-1-oxido-pyridin-1-ium-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.03 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide and related compounds are used in various chemical reactions. For instance, substitutions of pyridine 1-oxides by thiols in acetic anhydride are noteworthy, as they produce mixtures of sulfides and other compounds depending on the reaction conditions (Prachayasittikul, Doss, & Bauer, 1991).
- Another study discusses the kinetics of reactions between halogeno-pyridines and their N-oxides with methoxide ion in methanol and dimethyl sulphoxide, highlighting the effects of different substituents on rates and orientation in nucleophilic aromatic substitution (Abramovitch, Helmer, & Liveris, 1968).
Spectroscopic and Optical Studies
- Spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide, has been performed using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. Such studies are crucial for understanding the molecular structure and properties of these compounds (Vural & Kara, 2017).
Synthesis of Liquid Crystalline Compounds
- Pyridine-containing liquid crystalline compounds, such as 5-substituted 2-(4-alkylphenyl)pyridines, have been synthesized for various applications. The process involves reactions with N-ethoxycarbonylpyridinium chloride, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Chia, Shen, & Lin, 2001).
Pharmaceutical Applications
- Compounds related to 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide are key intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the synthesis of SGLT2 inhibitors, which are important for diabetes therapy. This demonstrates the compound's significance in medicinal chemistry (Zhang et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYWPISPRQLCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=C(C=C1)Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

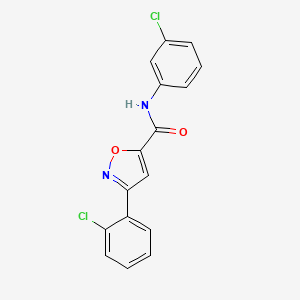
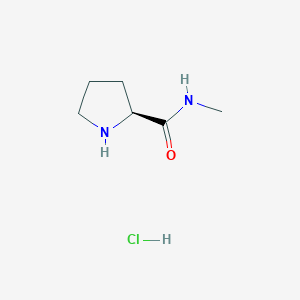
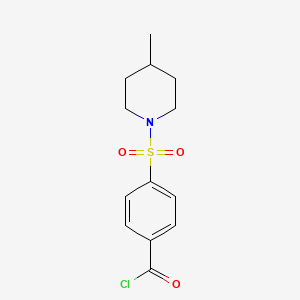
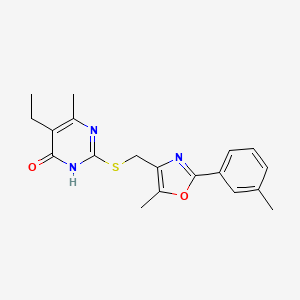
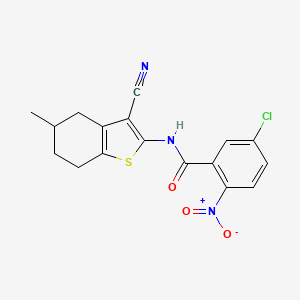
![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)
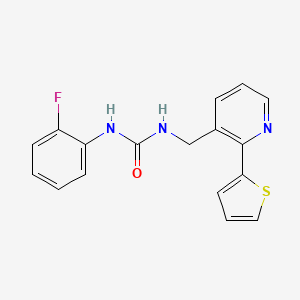
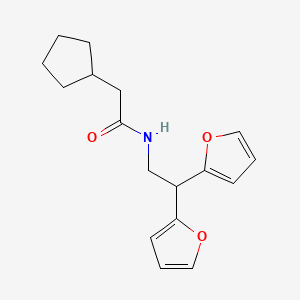
![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)
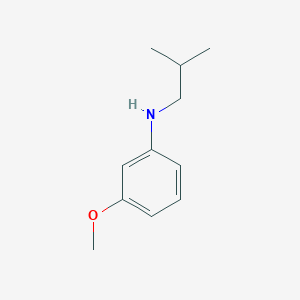
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)
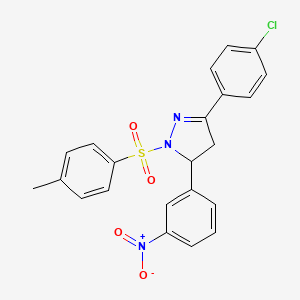
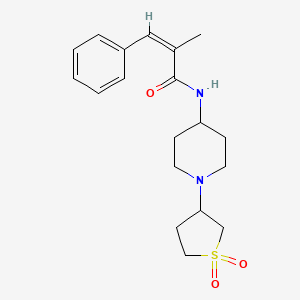
![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)